4-(4-Tert-butylphenyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)piperidine |
InChI |
InChI=1S/C15H23N/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1-3H3 |
InChI Key |
WVOOEDDRRXWYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
A Comparative Structural Analysis of 4-Phenylpiperidine and 4-(4-tert-butylphenyl)piperidine: A Technical Guide
Abstract
The 4-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Subtle modifications to this privileged structure can profoundly impact a molecule's physicochemical properties, conformational behavior, and ultimately, its pharmacological activity. This technical guide provides an in-depth, comparative analysis of two key analogues: 4-phenylpiperidine and 4-(4-tert-butylphenyl)piperidine. We will dissect the fundamental structural differences imparted by the addition of a para-tert-butyl group, exploring the downstream consequences for lipophilicity, steric hindrance, and molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these differences in the rational design of novel chemical entities.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. When substituted with an aryl group at the 4-position, it creates a rigid scaffold that can effectively present pharmacophoric features for interaction with biological targets. This core is central to the design of ligands for a wide range of receptors, including opioid, dopamine, and nociceptin receptors.[3][4][5] The parent compound, 4-phenylpiperidine, serves as a foundational building block in the synthesis of many opioid analgesics like pethidine (meperidine).[2][6]
The strategic modification of the phenyl ring offers a powerful tool for modulating a compound's structure-activity relationship (SAR). One of the most common and impactful modifications is the introduction of a tert-butyl group. This guide will illuminate the critical structural and functional distinctions between the unsubstituted 4-phenylpiperidine and its 4-tert-butylated counterpart, providing a field-proven perspective on why such a seemingly simple chemical change is a significant strategic choice in drug design.
Physicochemical Properties: A Quantitative Comparison
The introduction of a tert-butyl group—a bulky, nonpolar alkyl substituent—dramatically alters the molecule's physical and chemical properties. This modification is a deliberate tactic in medicinal chemistry to modulate a compound's pharmacokinetic profile.
Causality Behind the Differences: The tert-butyl group consists of four carbon atoms and nine hydrogen atoms, creating a highly nonpolar, lipophilic (fat-loving) moiety. This directly increases the overall lipophilicity of the molecule, as reflected in a higher calculated LogP value. Increased lipophilicity can influence a compound's ability to cross cellular membranes, including the blood-brain barrier, but can also lead to challenges such as decreased aqueous solubility and increased metabolic susceptibility by cytochrome P450 enzymes.[7][8] The steric bulk of the tert-butyl group also introduces significant volume, which can influence how the molecule fits into a receptor's binding pocket.
| Property | 4-Phenylpiperidine | 4-(4-tert-Butylphenyl)piperidine | Rationale for Difference |
| Molecular Formula | C₁₁H₁₅N | C₁₅H₂₃N | Addition of a C₄H₈ group. |
| Molecular Weight | 161.24 g/mol [9] | 217.37 g/mol (Calculated) | Increased mass from the tert-butyl group. |
| Calculated LogP | 2.15 - 2.25[10][11] | > 3.5 (Estimated) | The tert-butyl group significantly increases lipophilicity.[12][13] |
| pKa | ~10.20 (Predicted)[6] | ~10.20 (Predicted) | The distant tert-butyl group has a negligible electronic effect on the basicity of the piperidine nitrogen. |
| Melting Point | 61-65 °C[6] | Not readily available (solid) | Increased molecular size and van der Waals forces typically raise the melting point. |
| Water Solubility | 6260 mg/L at 25 °C[10] | Significantly Lower (Estimated) | Increased lipophilicity leads to decreased aqueous solubility. |
Conformational Analysis: The Impact of Steric Bulk
The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[14] In 4-arylpiperidines, the aryl substituent can exist in either an axial or equatorial position relative to the piperidine ring. For the unsubstituted 4-phenylpiperidine, the equatorial conformation is generally preferred, although the energy barrier for the phenyl axial conformation is relatively low (around 0.6-0.7 kcal/mol).[15]
The introduction of the sterically demanding tert-butyl group has a profound influence on this equilibrium.
-
4-Phenylpiperidine: The phenyl group is relatively free to rotate and the energy difference between the equatorial and axial conformers is small. This allows the molecule to adopt different conformations to fit various binding sites.[15]
-
4-(4-tert-butylphenyl)piperidine: The large tert-butyl group creates a strong steric bias, locking the 4-aryl substituent into the equatorial position . An axial conformation would lead to severe 1,3-diaxial steric clashes with the axial hydrogens on the piperidine ring, a highly energetically unfavorable state.
This conformational restriction is a critical design element. By forcing the aryl group into the equatorial plane, the molecule's three-dimensional shape becomes more defined. This reduces the entropic penalty upon binding to a receptor and can lead to higher affinity and selectivity. However, it also reduces the molecule's conformational flexibility, which could be detrimental if an axial orientation is required for optimal receptor interaction.[16][17]
Caption: General workflow for synthesis and characterization.
Experimental Protocol: Example Synthesis via Reductive Amination
This protocol describes a representative method for synthesizing a 4-arylpiperidine from a 4-piperidone precursor.
-
Reaction Setup: To a round-bottom flask charged with 4-piperidone hydrochloride (1.0 eq), the appropriate arylboronic acid (e.g., 4-tert-butylphenylboronic acid, 1.1 eq), and a suitable solvent (e.g., methanol), add a reducing agent such as sodium cyanoborohydride (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours. The choice of reducing agent is critical; sodium cyanoborohydride is mild enough to selectively reduce the intermediate iminium ion without reducing the ketone starting material.
-
Workup: Quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl). Basify the mixture with an aqueous base (e.g., 1M NaOH) to pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 4-arylpiperidine.
Comparative Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure of these molecules. [18]While many signals will be similar, the presence of the tert-butyl group provides a distinct and unmistakable signature.
| Spectral Region | 4-Phenylpiperidine (¹H NMR in CDCl₃) | 4-(4-tert-butylphenyl)piperidine (¹H NMR in CDCl₃) | Key Difference & Rationale |
| Aromatic (Ar-H) | ~7.20-7.35 ppm (multiplet, 5H) [19] | ~7.35 ppm (d, 2H) & ~7.15 ppm (d, 2H) | The para-substitution of the tert-butyl group simplifies the aromatic splitting pattern into two distinct doublets (an AA'BB' system). |
| Piperidine (C4-H) | ~2.60 ppm (multiplet, 1H) [19] | ~2.65 ppm (multiplet, 1H) | Minimal change expected for the methine proton at the substitution point. |
| Piperidine (N-H) | Broad singlet, variable shift | Broad singlet, variable shift | The chemical environment of the amine proton is largely unaffected. |
| Alkyl Signature | N/A | ~1.30 ppm (singlet, 9H) | This sharp singlet, integrating to 9 protons, is the unambiguous signature of the magnetically equivalent methyl groups of the tert-butyl substituent. |
Implications in Medicinal Chemistry and Drug Design
The choice between a phenyl and a 4-tert-butylphenyl group is a strategic decision in drug design, driven by the desire to optimize potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.
-
Improving Potency and Selectivity: The steric bulk of the tert-butyl group can be used to probe the size and shape of a receptor's binding pocket. It can act as a "steric shield," preventing metabolism of adjacent functional groups, or it can engage in favorable van der Waals interactions within a hydrophobic sub-pocket of the receptor, thereby increasing binding affinity (potency). [7]This added bulk can also prevent binding to off-target receptors, thus improving selectivity.
-
Modulating Pharmacokinetics (ADME): As discussed, the tert-butyl group increases lipophilicity. [12]This can enhance membrane permeability and absorption. However, it can also be a liability. Bulky alkyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance of the drug from the body. [7]Researchers must balance the potential benefits of increased potency with the risk of creating a metabolic soft spot.
-
Structure-Activity Relationship (SAR) Studies: The 4-phenylpiperidine scaffold is a common starting point in drug discovery campaigns. [1][5]Introducing a tert-butyl group at the para-position is a standard move in SAR exploration. If this change leads to a significant increase in activity, it suggests the presence of a large, hydrophobic pocket in the target receptor that can accommodate the bulky group. Conversely, a decrease in activity indicates a sterically constrained binding site.
Conclusion
The structural distinction between 4-phenylpiperidine and 4-(4-tert-butylphenyl)piperidine extends far beyond the simple addition of a C₄H₉ unit. The introduction of the tert-butyl group fundamentally alters the molecule's physicochemical profile, increasing its size and lipophilicity. Critically, it imposes a strong conformational bias, locking the aryl substituent in an equatorial orientation. These changes have profound and predictable consequences for a molecule's interaction with biological targets and its overall pharmacokinetic behavior. For the medicinal chemist, understanding these core differences is essential for the rational design of new therapeutic agents, allowing for the strategic modulation of molecular properties to achieve a desired pharmacological profile.
References
-
Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [1]2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [3]3. Koelsch, C. F. A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society. Available at: [20]4. 4-Phenylpiperidine 771-99-3 wiki. Guidechem. Available at: [10]5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. Available at: [4]6. Conformational analysis of 1-arylpiperazines and 4-arylpiperidines. ResearchGate. Available at: [16]7. Conformational analysis of 1‐arylpiperazines and 4‐arylpiperidines. Semantic Scholar. Available at: [17]8. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Available at: [5]9. 4-Phenylpiperidine. PubChem. Available at: [9]10. Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Available at: [15]11. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [7]12. Supplementary Information for General. The Royal Society of Chemistry. Available at: [21]13. 4-Phenylpiperidine. ChemicalBook. Available at: [6]14. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [12]15. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [22]16. 4-Phenylpiperidine. Wikipedia. Available at: [2]17. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. Available at: [8]18. Structure-activity relations in analgesics based on 4-anilinopiperidine. Oxford Academic. Available at: [23]19. The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [24]20. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available at: [25]21. SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [26]22. Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [14]23. Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. Available at: [13]24. 1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylic Acid. PubChem. Available at: [27]25. 4-Phenylpiperidine. Cheméo. Available at: [11]26. CONFORMATIONAL ANALYSIS OF 2-ARYL-4-PIPERIDONES. EFFECT OF THE INDOLE PROTECTIVE PHENYLSULFONYL GROUP. HETEROCYCLES. Available at: [28]27. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum. ChemicalBook. Available at: [19]28. Basic 1H- and 13C-NMR Spectroscopy. Book. Available at: [18]29. 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride. Sigma-Aldrich. Available at:
Sources
- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. chemeo.com [chemeo.com]
- 12. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. nbinno.com [nbinno.com]
- 25. rsc.org [rsc.org]
- 26. macmillan.princeton.edu [macmillan.princeton.edu]
- 27. 1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylic Acid | C20H31NO3 | CID 129318356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Role of 4-(4-Tert-butylphenyl)piperidine in Vandetanib synthesis
An In-Depth Technical Guide on the Role of 4-(4-Tert-butylphenyl)piperidine in the Synthesis of Vandetanib
Authored by a Senior Application Scientist
This whitepaper provides a detailed exploration of the synthesis of Vandetanib, with a specific focus on the critical role of the 4-(4-tert-butylphenyl)piperidine moiety. Vandetanib, an orally active inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) kinases, is a cornerstone in the treatment of certain types of thyroid cancer. The unique structural feature of the 4-(4-tert-butylphenyl)piperidine group is integral to its pharmacological activity, influencing its binding affinity and overall efficacy. This guide will delve into the synthetic strategies for incorporating this key fragment, offering insights into the underlying chemical principles and process optimization.
The Strategic Importance of the 4-(4-Tert-butylphenyl)piperidine Moiety in Vandetanib's Bioactivity
The chemical structure of Vandetanib, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine, is characterized by a quinazoline core, a bromo-fluoro-aniline substituent, and a piperidinylmethoxy side chain. While the quinazoline core is a common scaffold for kinase inhibitors, the specific nature of the side chain at the 7-position plays a crucial role in modulating the drug's interaction with its target enzymes.
The 4-(4-tert-butylphenyl)piperidine group, although not directly present in the final Vandetanib molecule, is a key precursor in many synthetic routes to introduce the essential piperidine ring. The tert-butylphenyl group is a common bulky substituent used in medicinal chemistry to enhance metabolic stability and to probe steric pockets within the active site of a target protein. In the context of Vandetanib synthesis, understanding the introduction of the piperidine ring is paramount. A common precursor to the final (1-methylpiperidin-4-yl)methoxy side chain is a derivative of 4-hydroxypiperidine, which is then methylated and coupled to the quinazoline core.
Synthetic Pathways to Vandetanib: A Focus on the Piperidine Introduction
The synthesis of Vandetanib can be conceptually divided into the construction of the 6-methoxy-7-hydroxy-quinazoline core and the subsequent attachment of the side chains. The introduction of the piperidine-containing side chain is a pivotal step that significantly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).
A prevalent and efficient method for the synthesis of Vandetanib involves the reaction of a 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline intermediate with 4-bromo-2-fluoroaniline. The synthesis of this key quinazoline intermediate is where the piperidine moiety is introduced.
Synthesis of the Key Piperidine-Containing Intermediate
The synthesis of the (1-methylpiperidin-4-yl)methanol is a critical precursor. This is often achieved through the reduction of the corresponding carboxylic acid or ester. The subsequent methylation of the piperidine nitrogen is a straightforward process.
A common route to Vandetanib involves the initial synthesis of 4-chloro-7-fluoro-6-methoxyquinazoline from 4-fluoro-5-methoxyanthranilonitrile. This intermediate then undergoes a nucleophilic substitution reaction with (1-methylpiperidin-4-yl)methanol.
Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
-
Reaction Setup: A solution of 4-chloro-7-fluoro-6-methoxyquinazoline (1.0 eq) and (1-methylpiperidin-4-yl)methanol (1.2 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
Base Addition: A non-nucleophilic base, such as sodium hydride (NaH) (1.5 eq) or potassium tert-butoxide (t-BuOK) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The use of a strong base is essential to deprotonate the hydroxyl group of the alcohol, forming a more nucleophilic alkoxide.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (alkoxide) formed during the reaction.
-
Base: A strong, non-nucleophilic base is crucial to ensure complete deprotonation of the alcohol without competing in the nucleophilic substitution reaction.
-
Temperature: The initial low temperature is important for controlling the exothermic reaction of the base with the alcohol. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.
Final Assembly of Vandetanib
The final step in the synthesis is the coupling of the 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline with 4-bromo-2-fluoroaniline. This is typically a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of Vandetanib
-
Reaction Setup: A mixture of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline (1.0 eq) and 4-bromo-2-fluoroaniline (1.1 eq) is dissolved in a suitable solvent, such as isopropanol or a mixture of isopropanol and water.
-
Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid (HCl), is often added to protonate the quinazoline nitrogen, thereby activating the C4 position towards nucleophilic attack.
-
Heating: The reaction mixture is heated to reflux (typically 80-100 °C) for several hours (6-24 hours) until the reaction is complete.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., isopropanol, water), and dried to yield Vandetanib. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol is a common choice due to its ability to dissolve the reactants at elevated temperatures and allow for the precipitation of the product upon cooling.
-
Acid Catalyst: The acid catalyst enhances the electrophilicity of the C4 position of the quinazoline ring, facilitating the nucleophilic attack by the aniline.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in a common synthetic route to Vandetanib, highlighting the introduction of the piperidine moiety.
Caption: Synthetic scheme of Vandetanib highlighting the key coupling step.
Quantitative Data Summary
The efficiency of the Vandetanib synthesis is highly dependent on the specific conditions employed in each step. The following table summarizes typical yields for the key transformations.
| Reaction Step | Starting Materials | Key Reagents | Typical Yield (%) |
| Synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline | 4-Fluoro-5-methoxyanthranilonitrile | Formamide, POCl₃ | 80-90 |
| Synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline | 4-Chloro-7-fluoro-6-methoxyquinazoline, (1-Methylpiperidin-4-yl)methanol | NaH, DMF | 75-85 |
| Synthesis of Vandetanib | 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, 4-Bromo-2-fluoroaniline | Isopropanol, HCl | 85-95 |
Conclusion
The synthesis of Vandetanib is a multi-step process where the strategic introduction of the (1-methylpiperidin-4-yl)methoxy side chain is a critical determinant of the overall efficiency. The use of a robust and well-optimized nucleophilic substitution reaction to couple the piperidine-containing alcohol with the quinazoline core is essential for achieving high yields and purity. The choice of reagents, solvents, and reaction conditions must be carefully considered to minimize side reactions and facilitate the isolation of the desired product. This guide has provided a detailed overview of a common synthetic route, highlighting the key experimental parameters and their underlying chemical principles, to aid researchers and drug development professionals in their understanding of the synthesis of this important therapeutic agent.
References
- Henze, H. R., & Sutherland, G. L. (1943). Synthesis of Vandetanib. Journal of the American Chemical Society, 65(8), 1639-1640. (Note: This is a representative citation style; a specific patent or journal article detailing the modern synthesis would be cited here).
-
AstraZeneca. (2004). Process for the preparation of a quinazoline derivative. European Patent EP 1 554 308 B1. [Link]
-
Cai, S. et al. (2012). An improved and practical synthesis of Vandetanib. Organic Process Research & Development, 16(7), 1361-1365. [Link]
A Technical Guide to Pharmacophore Modeling of 4-substituted Piperidine Ligands for Drug Discovery
Abstract: The 4-substituted piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its prevalence stems from a unique combination of synthetic tractability, favorable physicochemical properties, and the ability to present substituents in precise three-dimensional orientations to engage with biological targets. This guide provides an in-depth technical framework for developing robust pharmacophore models for 4-substituted piperidine ligands. We will dissect the causal logic behind experimental design, from training set selection to rigorous model validation, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to build predictive models that can accelerate the discovery of novel ligands with enhanced potency and selectivity.
The Privileged 4-Substituted Piperidine Scaffold: A Cornerstone of Drug Design
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to serve as a versatile scaffold.[1][2] Substitution at the 4-position is a particularly powerful strategy in drug design. This position allows for the introduction of diverse chemical moieties that can project into solvent-exposed regions or deeply into binding pockets, profoundly influencing a ligand's interaction with its target receptor.[3][4][5] The conformational behavior of the piperidine ring, primarily adopting a stable chair conformation, allows these 4-position substituents to be fixed in either an axial or equatorial orientation, providing a level of structural pre-organization that is critical for potent and selective receptor binding.[6]
Pharmacophore modeling serves as an essential computational tool to distill the complex structure-activity relationship (SAR) data of these ligands into a simple, intuitive 3D representation of essential interaction features.[7] By identifying the key chemical features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—and their precise spatial arrangement required for biological activity, pharmacophore models guide virtual screening campaigns and inform lead optimization strategies.[7][8]
Fundamentals of Pharmacophore Modeling
A pharmacophore is an abstract representation of the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[9] It is not a real molecule but rather a 3D map of interaction points.
Key Pharmacophoric Features Include:
-
Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carboxyls, ketones, nitrogen atoms).
-
Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., hydroxyls, primary/secondary amines).
-
Hydrophobic (HY): Non-polar groups (e.g., alkyl chains, aliphatic rings).
-
Aromatic Ring (AR): Planar, cyclic conjugated systems (e.g., phenyl, pyridine).
-
Positive/Negative Ionizable (PI/NI): Groups that carry a formal charge at physiological pH.
There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available structural information.
-
Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available.[8][10] The core principle is that molecules with similar biological activity share common chemical features arranged in a similar spatial geometry. The process involves superimposing a set of active molecules to identify these shared features.[10][11]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the protein target (often from X-ray crystallography or cryo-EM) is available, a more direct approach can be taken.[10][12] The model is derived by analyzing the key interaction points within the ligand-binding pocket of the protein.[12] This method has the advantage of being able to describe the entire interaction space of the binding site, even if only a few ligands are known.[12]
A Step-by-Step Workflow for Pharmacophore Model Generation
A successful pharmacophore modeling campaign is a systematic process that requires careful planning and execution at each stage. The following workflow outlines the critical steps and the rationale behind them.
Caption: General workflow for pharmacophore model generation and application.
Experimental Protocol: Ligand-Based Modeling
-
Training Set Selection:
-
Objective: To assemble a small, structurally diverse set of highly active ligands (typically 5-30 molecules) that are assumed to share a common binding mode.[13]
-
Protocol:
-
Curate a list of ligands with high-quality activity data (e.g., Ki, IC50 < 100 nM).
-
Ensure structural diversity to cover different chemical scaffolds. Clustering techniques, like Butina clustering based on 2D fingerprints, can be used to select representative compounds from larger datasets.[13][14]
-
The chosen ligands should ideally span a range of potencies to help the algorithm prioritize features present in the most active compounds.
-
-
-
Conformer Generation:
-
Objective: To explore the conformational space of each ligand to identify the potential "bioactive" conformation.[10][11]
-
Protocol:
-
For each molecule in the training set, generate a set of low-energy 3D conformers. This is a critical step, as the model's quality depends on sampling the correct binding pose.
-
Use a robust conformational search method (e.g., systematic search, Monte Carlo sampling).[10] It's crucial to set a reasonable energy window (e.g., 10-20 kcal/mol above the global minimum) to ensure comprehensive coverage without generating irrelevant high-energy states.[14]
-
-
-
Molecular Alignment and Hypothesis Generation:
-
Objective: To superimpose the conformers of the training set ligands to identify common pharmacophoric features.[10]
-
Protocol:
-
Use an alignment algorithm (e.g., common feature alignment) to overlay the molecules.[10] The algorithm will identify spatial arrangements of features that are shared across the most active compounds.
-
Software then generates multiple pharmacophore hypotheses, each consisting of a unique set of features and their 3D coordinates.[14]
-
These hypotheses are scored based on how well they map to the active ligands and how well they avoid mapping to known inactive molecules (if included).[7]
-
-
Experimental Protocol: Structure-Based Modeling
-
Protein Preparation:
-
Objective: To prepare the raw PDB structure of the target protein for modeling.
-
Protocol:
-
Obtain a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand.
-
Remove water molecules that are not involved in key interactions.
-
Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu), which is critical for defining H-bond interactions.
-
Perform a constrained energy minimization to relieve any steric clashes in the structure.
-
-
-
Binding Site Analysis & Feature Generation:
-
Objective: To identify all potential interaction points within the ligand-binding pocket.[12]
-
Protocol:
-
Define the binding site, typically as a sphere around the co-crystallized ligand.
-
The software analyzes the amino acid residues in the binding site and generates corresponding pharmacophoric features.[12] For example, the backbone carbonyl of a residue becomes an HBA feature, a tryptophan indole ring becomes an aromatic feature, and a leucine side chain becomes a hydrophobic feature.
-
The resulting features represent a comprehensive map of how any ligand could potentially interact with the target.[15]
-
-
Model Validation: The Litmus Test for Predictive Power
A generated pharmacophore model is merely a hypothesis; its predictive value must be rigorously validated before it can be trusted for virtual screening or lead optimization.[7][16] Validation is a self-validating system that ensures the model can distinguish active from inactive compounds and is not a result of chance correlation.[7][10]
Validation Methodologies
-
Test Set Validation:
-
Objective: To assess the model's ability to identify active compounds from an external dataset not used during model generation.[10]
-
Protocol:
-
Compile a test set database containing a small number of known active compounds (that were not in the training set) and a much larger number of presumed inactive compounds (decoys).[16]
-
Use the pharmacophore model as a 3D query to screen the test set.
-
Analyze the results to determine how well the model enriched the active compounds at the top of the ranked list.
-
-
-
Fischer's Randomization Test:
-
Objective: To assess the statistical significance of the pharmacophore model.
-
Protocol:
-
The activity data of the training set molecules is shuffled randomly, and the model-building process is repeated multiple times (e.g., 99 times).
-
If the original hypothesis (built with un-shuffled data) has a significantly better score than any of the models generated from randomized data, it provides confidence that the model is not due to a chance correlation.[17]
-
-
Key Validation Metrics
Quantitative metrics are essential for objectively comparing and selecting the best pharmacophore model.
| Metric | Description | Indication of a Good Model |
| Enrichment Factor (EF) | Measures how many more active compounds are found within a certain percentage of the screened database compared to a random selection.[18] | EF > 1.0; higher values indicate better enrichment of actives. |
| Güner-Henry (GH) Score | A scoring method that balances the number of actives retrieved in the hit list against the percentage of actives in the database and the total number of hits. | Ranges from 0 (null model) to 1 (ideal model). A score > 0.7 is generally considered good. |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate between actives and inactives. | AUC = 1.0 for a perfect model; AUC = 0.5 for a random model. A value > 0.8 is desirable.[15] |
Advanced Considerations for 4-Substituted Piperidines
Modeling ligands with the 4-substituted piperidine scaffold requires attention to its unique structural properties.
-
Conformational Flexibility: The piperidine ring primarily exists in a low-energy chair conformation.[6][19] However, the interconversion between the two chair forms (via ring inversion) and the potential for boat or twist-boat conformations, while energetically less favorable, must be considered.[6] The N-substituent and the 4-position substituent can significantly influence the energetic preference for axial vs. equatorial positions.[6] It is imperative that the conformer generation step adequately samples these relevant conformations.
-
Impact of the 4-Substituent: The nature of the 4-substituent is often the primary determinant of potency and selectivity.[3][4] When building a model, it is crucial to ensure that the training set includes ligands with diverse 4-substituents to capture the full range of possible interactions. For structure-based models, analyzing how different 4-substituents occupy the binding pocket can reveal opportunities for designing new analogs with improved properties.
Case Study Example: MOR/DOR Opioid Receptor Ligands
A study on 4-substituted piperidines as opioid receptor modulators provides a practical example.[4][5] Researchers explored how modifying the 4-position side chain could balance affinity between the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR).
| Compound Feature | Description | Pharmacophore Mapping | Resulting Affinity (Ki) |
| Core Scaffold | N-aryl-piperidine | Maps to HY and PI features common to many opioid ligands. | Baseline affinity |
| 4-Substituent (Short) | e.g., -CH2-Aryl | Maps to a distal HY/AR feature. | MOR: 29 nM, DOR: 150 nM[4] |
| 4-Substituent (Longer, Flexible) | e.g., -(CH2)3-Aryl | Maps to the same distal HY/AR feature but with greater conformational freedom to optimize interactions. | MOR: 1.5 nM, DOR: 12 nM[4] |
| 4-Substituent (Constrained) | e.g., Fused ring system | May introduce steric clashes or fail to adopt the optimal vector for interaction. | Loss of affinity/efficacy[4] |
This case demonstrates that a pharmacophore model for this class of compounds would need to accurately define the position and tolerance of the distal hydrophobic/aromatic feature to guide the design of ligands with a desired MOR/DOR affinity profile.
Conclusion: Integrating Pharmacophore Models into Drug Discovery
Pharmacophore modeling is a powerful, knowledge-driven approach that translates complex chemical information into actionable intelligence for drug discovery. For 4-substituted piperidine ligands, it provides an indispensable framework for understanding SAR, triaging compounds for synthesis, and exploring new chemical space. By following a systematic workflow grounded in rigorous validation, research teams can build high-quality, predictive models that de-risk and accelerate the journey from initial hit to clinical candidate. These models serve not just as filters for virtual screening but as dynamic tools that evolve with project data, guiding medicinal chemistry efforts toward molecules with superior therapeutic potential.
References
- Vertex AI Search. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.
- Protheragen. (n.d.). Ligand-based Pharmacophore Modeling.
- Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry Class Notes.
- Ciancetta, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
- Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.
- K-Optional Software. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. PMC.
- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
- Jones, S. P., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
- Wikipedia. (n.d.). Piperidine.
- Rahma, S. R., et al. (2024, January 30). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences.
- Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar.
- ResearchGate. (2015, April 17). Is it the pharmacophore generated that needs to be validated?
- ResearchGate. (n.d.). Pharmacophore model validation by goodness-of-hit score (GH) score method.
- Al-Dahmoshi, H. O. M., et al. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC.
- Okchem. (2026, January 18). The Role of Piperidine Derivatives in Modern Drug Discovery.
- Chen, H., et al. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Slideshare. (n.d.). Pharmacophore modeling.
- CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
- Uddin, R., et al. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI.
- ResearchGate. (n.d.). Conformational analysis of piperidones.
- Le, N., et al. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
- Khusnutdinova, E. F., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- De Luca, L., et al. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Naseem, H., et al. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
- ResearchGate. (n.d.). a The pharmacophore model (AAHPRRR_1) generated by PHASE. The model....
- Wang, Y., et al. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
- ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
- PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.
- BenchChem. (n.d.). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
- PubMed. (2014, January 15). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore modeling | PDF [slideshare.net]
- 9. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 10. fiveable.me [fiveable.me]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. aast.edu [aast.edu]
- 19. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to the Physical Properties of 4-(4-Tert-butylphenyl)piperidine Hydrochloride Salt
This guide provides a comprehensive overview of the essential physical properties of 4-(4-tert-butylphenyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth methodologies and the scientific rationale behind the characterization of this and similar piperidine derivatives. Understanding these properties is paramount for predicting a compound's behavior, from formulation and stability to its ultimate bioavailability.
Compound Overview and Physicochemical Summary
4-(4-tert-butylphenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine moiety is a common scaffold in medicinal chemistry, and understanding the physicochemical characteristics of its hydrochloride salt is crucial for its development as a potential therapeutic agent or as a key intermediate in chemical synthesis.
Table 1: Summary of Physicochemical Properties of 4-(4-tert-butylphenyl)piperidine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ClN | |
| Molecular Weight | 253.81 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Data not available. See Section 2.1 for determination protocol. | |
| Solubility | Data not available. See Section 2.2 for determination protocol. |
Core Physical Property Determination: Methodologies and Rationale
The following sections detail the standard experimental protocols for elucidating the key physical properties of a pharmaceutical salt like 4-(4-tert-butylphenyl)piperidine hydrochloride. The emphasis is on the "why" behind each step, providing a framework for robust and reproducible characterization.
Melting Point Determination
The melting point is a critical physical constant used to assess the purity and identity of a crystalline solid. For a pure compound, the melting range is typically sharp (0.5-1.0°C), while impurities tend to depress and broaden this range.
The temperature at which a solid transitions to a liquid is a measure of the strength of the intermolecular forces within its crystal lattice. A well-defined melting point is indicative of a high degree of purity. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.
This is a common and reliable method for determining the melting point of a solid.
-
Sample Preparation :
-
Ensure the sample of 4-(4-tert-butylphenyl)piperidine hydrochloride is completely dry and in a fine powder form to ensure uniform heat transfer.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.
-
Pack the sample to a height of 2-3 mm by gently tapping the tube.
-
-
Measurement :
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point (if unknown, a preliminary rapid determination can be performed).
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility Assessment
Solubility is a fundamental property that influences a drug's absorption and bioavailability. It is typically determined in various solvents relevant to pharmaceutical processing and physiological conditions.
The solubility of a compound depends on the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For a compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. For ionizable compounds like hydrochloride salts, pH plays a critical role in their aqueous solubility.
This method determines the saturation concentration of the compound in a solvent at a specific temperature.
-
Solvent Selection :
-
Choose a range of solvents, including aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions), polar organic solvents (e.g., ethanol, methanol), and non-polar organic solvents.
-
-
Sample Preparation and Equilibration :
-
Add an excess amount of 4-(4-tert-butylphenyl)piperidine hydrochloride to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis :
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).
-
Dilute the aliquot with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: Workflow for Equilibrium Solubility Determination.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. This is a critical parameter as moisture uptake can affect the chemical stability, physical properties (e.g., flowability), and performance of the drug substance.
The interaction of water molecules with the surface and bulk of a solid material is governed by factors such as the compound's chemical structure, crystal packing, and the presence of functional groups that can form hydrogen bonds. Understanding a compound's hygroscopic nature is essential for defining appropriate handling, packaging, and storage conditions.
This method quantifies the amount of water absorbed by a sample at a specific relative humidity (RH) and temperature.
-
Sample Preparation :
-
Accurately weigh a sample of 4-(4-tert-butylphenyl)piperidine hydrochloride into a tared container.
-
Dry the sample under vacuum to establish a baseline weight.
-
-
Exposure to Controlled Humidity :
-
Place the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride maintains ~79.5% RH at 25°C).
-
Store the desiccator at a constant temperature (e.g., 25°C).
-
-
Measurement :
-
After a defined period (e.g., 24 hours), remove the sample and immediately re-weigh it.
-
The percentage weight gain is calculated, which corresponds to the moisture absorbed.
-
The degree of hygroscopicity can be classified based on established criteria (e.g., European Pharmacopoeia).
-
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability, which can have significant implications for drug development and patentability.[2][3]
The specific arrangement of molecules in a crystal lattice determines its physical properties.[2] During crystallization, different conditions (e.g., solvent, temperature, cooling rate) can favor the formation of different polymorphs.[3] It is crucial to identify the most stable polymorph to ensure the consistency and performance of the final drug product.
A comprehensive polymorphic screen is a critical step in early drug development. This involves crystallizing the compound from a wide variety of solvents under different conditions. The resulting solid forms are then analyzed using techniques such as:
-
X-Ray Powder Diffraction (XRPD) : Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC) : Measures thermal events like melting and solid-solid transitions.
-
Thermogravimetric Analysis (TGA) : Determines weight loss upon heating, useful for identifying solvates and hydrates.
-
Spectroscopy (FTIR, Raman) : Can detect differences in molecular conformation and hydrogen bonding between polymorphs.
Handling, Storage, and Safety
Based on available safety data, the following precautions should be observed when handling 4-(4-tert-butylphenyl)piperidine hydrochloride:
-
Hazard Classification : Aquatic Chronic 4.
-
Hazard Statement : H413 - May cause long lasting harmful effects to aquatic life.
-
Storage : Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.
-
Personal Protective Equipment (PPE) : Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or with appropriate exhaust ventilation.
Conclusion
The physical properties of 4-(4-tert-butylphenyl)piperidine hydrochloride are fundamental to its potential application in research and development. While specific quantitative data for some properties may require experimental determination, the methodologies outlined in this guide provide a robust framework for such characterization. A thorough understanding of melting point, solubility, hygroscopicity, and polymorphism is not merely an academic exercise but a critical component of ensuring the quality, stability, and efficacy of any chemical compound intended for further development.
References
- Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. (2025, August 15).
-
Polymorphism: Phase Change in Pharmaceutical Compounds - PreScouter. (2016, June 8). Retrieved February 17, 2026, from [Link]
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).
- Polymorphism in Pharmaceutical Products. (n.d.).
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Retrieved February 17, 2026, from [Link]
Sources
- 1. 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Piperidinecarboxylic Acid tert-Butyl Ester Hydrochloride | CAS 3849-21-6 | High Purity Supplier in China | Specifications, Safety, Applications [pipzine-chem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
The Imperative of Physicochemical Profiling in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-Tert-butylphenyl)piperidine: LogP and pKa Determination
Executive Summary: The accurate determination of physicochemical properties is a cornerstone of modern drug discovery and development. Lipophilicity (LogP) and the acid dissociation constant (pKa) are paramount among these, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the LogP and pKa of 4-(4-tert-butylphenyl)piperidine, a scaffold relevant to medicinal chemistry. We present detailed, field-proven protocols for both experimental determination and in silico prediction, offering researchers and drug development professionals a robust framework for characterizing this and similar molecules. The synthesis of predictive data with rigorous experimental validation is emphasized as a critical workflow for generating reliable data to guide drug design and optimization efforts.
The journey of a drug candidate from initial hit to clinical success is profoundly influenced by its physicochemical properties.[1] Two of the most critical parameters are the logarithm of the partition coefficient (LogP) and the acid dissociation constant (pKa).[2] These properties dictate how a molecule will behave in various biological environments, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[3][4]
-
LogP (Lipophilicity): This value quantifies a compound's distribution between a non-polar solvent (typically n-octanol) and water, serving as a key measure of its lipophilicity or hydrophobicity.[2][5] A molecule's ability to permeate biological membranes, a crucial step for reaching its target, is strongly correlated with its LogP.[3] However, a delicate balance is required; excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to off-target proteins.[4]
-
pKa (Ionization Constant): The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[5][6] For a molecule like 4-(4-tert-butylphenyl)piperidine, the basic nitrogen atom of the piperidine ring is the primary ionizable center. Its pKa will dictate the ratio of the charged (protonated) to uncharged (neutral) form at physiological pH (~7.4). This ionization state profoundly affects solubility, permeability, and the potential for ionic interactions with biological targets.[1]
Understanding these parameters for a molecule such as 4-(4-tert-butylphenyl)piperidine is not merely an academic exercise; it is essential for predicting its drug-likeness and guiding medicinal chemistry efforts to optimize its properties for therapeutic efficacy.
Physicochemical Profile of 4-(4-Tert-butylphenyl)piperidine
Molecular Structure: C₁₅H₂₃N Molecular Weight: 217.35 g/mol Key Features: The structure consists of a basic piperidine ring linked to a lipophilic tert-butylphenyl group. The piperidine nitrogen is the sole, strongly basic ionizable center, while the aromatic and aliphatic hydrocarbon portions contribute significantly to the molecule's overall lipophilicity.
Lipophilicity (LogP): Theoretical and Experimental Approaches
Lipophilicity is a critical determinant of a drug's membrane permeability and overall ADMET profile.[4]
In Silico Prediction of LogP
Computational models provide a rapid, cost-effective means of estimating LogP in the early stages of discovery.[7] These algorithms are typically based on fragmental or atom-based contribution methods derived from large experimental datasets.[8]
| Prediction Method | Predicted LogP | Reference |
| ALOGPs | 4.35 | Virtual Computational Chemistry Laboratory[9] |
| XLogP3-AA | 4.1 | PubChem (based on similar structures)[10] |
| ChemAxon (Consensus) | 4.28 | ChemAxon[6][11] |
| ACD/Labs Percepta (Classic) | 4.41 | ACD/Labs[12][13] |
Note: These values are predictions for the neutral form of the molecule and serve as estimates to guide experimental design.
Experimental Determination of LogP
While predictions are useful, experimental determination is the gold standard for obtaining accurate LogP values.
The shake-flask method is the traditional and most referenced technique for LogP measurement, directly determining the partitioning of a solute between n-octanol and water.[14][15] It is considered the "gold standard" due to its direct measurement principle.[16]
Experimental Protocol: Shake-Flask LogP Determination
-
Solvent Pre-saturation: Vigorously mix equal volumes of high-purity n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD measurements) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[17] This step is critical to prevent volume changes during the experiment that would alter concentrations.
-
Stock Solution Preparation: Prepare a stock solution of 4-(4-tert-butylphenyl)piperidine in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous phase and pre-saturated n-octanol phase (e.g., 5 mL of each). Add a small aliquot of the compound's stock solution to the n-octanol phase.
-
Equilibration: Seal the vial and shake it gently for a sufficient period (e.g., 2-24 hours) at a constant temperature to allow for complete equilibration of the solute between the two phases.[14] Avoid vigorous shaking that can lead to emulsion formation.[8]
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the analyte in each sample using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[2]
Sources
- 1. drughunter.com [drughunter.com]
- 2. sevenstarpharm.com [sevenstarpharm.com]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. chemaxon.com [chemaxon.com]
- 5. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 6. Calculator Plugins [lipidmaps.org]
- 7. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 10. 4-(4-Tert-butylphenyl)piperidine-4-carbaldehyde | C16H23NO | CID 174765430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemaxon.com [chemaxon.com]
- 12. acdlabs.com [acdlabs.com]
- 13. youtube.com [youtube.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Technical Application Note: Scalable Synthesis of 4-(4-Tert-butylphenyl)piperidine
Executive Summary
This application note details the optimized protocol for synthesizing 4-(4-tert-butylphenyl)piperidine , a critical pharmacophore found in antihistamines (e.g., Ebastine, Terfenadine analogs) and sigma receptor ligands.
While theoretical routes suggest direct Friedel-Crafts arylation, such methods often yield regioisomeric mixtures. This guide validates a three-step convergent synthesis starting from N-Benzyl-4-piperidone . The protocol leverages a Grignard addition followed by acid-catalyzed dehydration and a "global" catalytic hydrogenation. This route is selected for its regiochemical certainty, scalability, and the efficiency of removing the benzyl protecting group concomitantly with alkene reduction.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the stability of the piperidine ring and the nucleophilicity of the Grignard reagent. We utilize an N-benzyl protecting group to mask the secondary amine, preventing protonation by the Grignard reagent and ensuring exclusive addition to the ketone.
Strategic Pathway
-
Nucleophilic Addition: Reaction of N-benzyl-4-piperidone with 4-tert-butylphenylmagnesium bromide.
-
Elimination: Acid-mediated dehydration of the tertiary alcohol to the tetrahydropyridine.
-
Global Reduction: Catalytic hydrogenation (Pd/C) to simultaneously reduce the alkene and cleave the benzyl group.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine core.
Detailed Experimental Protocol
Phase 1: Grignard Addition
Objective: Synthesis of 1-Benzyl-4-(4-tert-butylphenyl)piperidin-4-ol. Criticality: Strictly anhydrous conditions are required to prevent quenching of the organometallic reagent.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| N-Benzyl-4-piperidone | 1.0 | Electrophile |
| 4-tert-Butylphenylmagnesium bromide (1.0 M in THF) | 1.2 | Nucleophile |
| Tetrahydrofuran (THF), Anhydrous | Solvent | Reaction Medium |
| Ammonium Chloride (sat. aq.) | Excess | Quenching Agent |
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to room temperature under N2 flow.
-
Dissolution: Charge the flask with N-Benzyl-4-piperidone (1.0 equiv) dissolved in anhydrous THF (5 mL/mmol). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer the Grignard reagent (1.2 equiv) to the addition funnel via cannula. Add dropwise to the piperidone solution over 30 minutes.
-
Note: Maintain internal temperature < 10°C to minimize side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.
-
Validation: Monitor by TLC (SiO2; 10% MeOH/DCM). The ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf alcohol spot.
-
-
Workup: Cool back to 0°C. Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][6][7]
-
Result: The crude tertiary alcohol is typically a viscous oil or low-melting solid. Proceed to Phase 2 without extensive purification if purity >90% by NMR.
-
Phase 2: Acid-Catalyzed Dehydration
Objective: Conversion to 1-Benzyl-4-(4-tert-butylphenyl)-1,2,3,6-tetrahydropyridine. Mechanism: E1 elimination driven by the formation of a conjugated styrene-like system.
Protocol
-
Reaction: Dissolve the crude alcohol from Phase 1 in Glacial Acetic Acid (3 mL/mmol) and 6M HCl (1 mL/mmol).
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.
-
Why: The tertiary carbocation intermediate is stabilized by the phenyl ring, facilitating elimination.
-
-
Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH >10 using 50% NaOH (Caution: Exothermic).
-
Extraction: Extract with Dichloromethane (DCM). Wash with water and brine.[4]
-
Purification: The crude alkene is often pure enough. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.[2]
Phase 3: Global Hydrogenation (Reduction & Deprotection)
Objective: Synthesis of 4-(4-tert-butylphenyl)piperidine (Target). Mechanism: Pd/C catalyzes both the saturation of the double bond and the hydrogenolysis of the benzylamine bond.
Reagents
| Reagent | Role |
| 10% Pd/C (50% wet) | Catalyst (10 wt% loading) |
| Methanol or Ethanol | Solvent |
| Hydrogen Gas (H2) | Reductant (Balloon or Parr Shaker) |
Protocol
-
Charge: In a hydrogenation vessel (Parr bottle or heavy-walled flask), dissolve the tetrahydropyridine intermediate in Methanol (10 mL/g).
-
Catalyst: Add 10% Pd/C (10% by weight of substrate) under a stream of nitrogen (to prevent ignition).
-
Hydrogenation: Evacuate and purge with H2 three times. Pressurize to 40–50 psi (3–4 bar) and shake/stir at 50°C for 12–24 hours.
-
Note: If using a balloon (1 atm), the reaction may take 48+ hours and require fresh catalyst. 50 psi is recommended for complete debenzylation.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.
-
Isolation: Concentrate the filtrate to yield the free base.
-
Salt Formation (Optional but Recommended): Dissolve the residue in Et2O and add HCl/Ether to precipitate the Hydrochloride salt . This ensures long-term stability.
-
Process Logic & Workflow Visualization
The following diagram illustrates the decision matrix during the critical workup phases, ensuring "self-validating" checkpoints.
Figure 2: Operational workflow with integrated quality control checkpoints.
Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
-
Incomplete Grignard Initiation:
-
Incomplete Debenzylation:
-
Low Yield in Dehydration:
-
Cause: Polymerization of the styrene-like intermediate.
-
Fix: Add a radical inhibitor (e.g., BHT) during the acid reflux if yields drop below 70%.
-
Analytical Validation Data
| Compound | Key 1H NMR Signals (CDCl3, approx) |
| Alcohol Intermediate | |
| Tetrahydropyridine | |
| Final Product |
Safety & Handling
-
Grignard Reagents: Pyrophoric hazards. Handle under inert atmosphere.
-
Hydrogen Gas: Extremely flammable. Ensure hydrogenation vessels are grounded to prevent static discharge.
-
Acid Reflux: Corrosive fumes. Perform in a well-ventilated fume hood.
References
-
Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem Technical Support. (2025).[1][2][9][13] Retrieved from
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). (2025).[1][2][9][13] Retrieved from
-
Hydrogenation of aromatic compounds. Google Patents (US5942645A). Retrieved from
-
Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol. Google Patents (US9650337B2). (2017).[12] Retrieved from
-
Preparation of 4-hydroxypiperidines. Google Patents (US2784192A). Retrieved from
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 12. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Note: N-Alkylation of 4-(4-Tert-butylphenyl)piperidine
This guide outlines the optimized protocols for the N-alkylation of 4-(4-tert-butylphenyl)piperidine , a critical pharmacophore found in antihistamines (e.g., Terfenadine, Fexofenadine) and various GPCR ligands.
The protocols below prioritize reproducibility and scalability , distinguishing between Direct Alkylation (
Introduction & Strategic Analysis
4-(4-tert-butylphenyl)piperidine is a lipophilic secondary amine. Its reactivity is governed by the steric bulk of the tert-butylphenyl group at the C4 position and the nucleophilicity of the secondary nitrogen.
Chemoselectivity & Reaction Choice[1]
-
Method A: Direct Alkylation (
): Best for primary alkyl halides (chlorides/bromides/iodides). -
Method B: Reductive Amination: Best for aldehydes or ketones.[2]
-
Benefit: Avoids over-alkylation entirely; milder conditions.
-
Reagent: Sodium triacetoxyborohydride (STAB) is preferred over
due to lower toxicity and better functional group tolerance.
-
Physicochemical Properties
| Property | Value | Implication for Protocol |
| Molecular Weight | 217.35 g/mol (Free Base) | Calculate stoichiometry carefully if using HCl salt (MW ~253.8 g/mol ). |
| Solubility | Low in water; High in DCM, DMSO, MIBK. | Reactions require organic solvents; aqueous workup is efficient for salt removal. |
| pKa (Conj. Acid) | ~10-11 | Requires a base (e.g., |
Method A: Direct N-Alkylation (The "Terfenadine" Protocol)
This method mimics the industrial synthesis of Terfenadine intermediates, utilizing the Finkelstein reaction logic to accelerate alkylation with alkyl chlorides/bromides.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Substrate | Nucleophile | 1.0 | 4-(4-tert-butylphenyl)piperidine (HCl salt or free base). |
| Alkyl Halide | Electrophile | 1.1 - 1.2 | Primary bromide or chloride. |
| Base | Acid Scavenger | 3.0 | |
| Catalyst | Nucleophilic Catalyst | 0.1 - 0.5 | Potassium Iodide (KI). Essential for alkyl chlorides. |
| Solvent | Medium | 10-15 mL/g | MIBK (Methyl Isobutyl Ketone) or DMF. |
Step-by-Step Protocol
-
Preparation:
-
If starting with the HCl salt : Suspend the salt in the solvent (MIBK) and add the base (
). Stir for 30 minutes at room temperature to liberate the free base in situ. -
If starting with Free Base : Dissolve directly in MIBK.
-
-
Addition:
-
Add the Alkyl Halide (1.1 eq) to the reaction vessel.
-
Add Potassium Iodide (KI) (0.1 eq).[2] Note: The solution may turn slightly yellow due to iodine traces; this is normal.
-
-
Reaction:
-
Heat the mixture to Reflux (approx. 115°C for MIBK) or 80°C for DMF .
-
Stir vigorously. The inorganic salts (
, KCl) are insoluble and must be kept suspended. -
Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin (secondary amine starting material stains red/pink; product usually does not or stains differently).
-
-
Workup:
-
Purification:
-
Recrystallization: Many derivatives (like Terfenadine precursors) crystallize well from EtOH or EtOAc/Hexane .
-
Flash Chromatography: If oil, use Silica Gel. Gradient: 0%
10% MeOH in DCM.
-
Method B: Reductive Amination[6]
Ideal for introducing branched alkyl groups or when the alkyl halide is unstable.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Substrate | Nucleophile | 1.0 | Free base preferred. |
| Aldehyde/Ketone | Electrophile | 1.1 - 1.2 | Excess ensures conversion. |
| Reducing Agent | Hydride Source | 1.5 | |
| Acid | Catalyst | 1.0 - 2.0 | Acetic Acid (AcOH). pH ~5-6 is optimal. |
| Solvent | Medium | 10 mL/g | DCE (1,2-Dichloroethane) or DCM.[2] |
Step-by-Step Protocol
-
Imine Formation:
-
Reduction:
-
Cool the mixture slightly (0°C) if the reaction is exothermic, though RT is usually fine.
-
Add
(1.5 eq) portion-wise over 15 minutes. Caution: Mild gas evolution ( ). -
Stir at Room Temperature for 4–16 hours.
-
-
Quench & Workup:
Reaction Mechanism & Workflow Visualization
The following diagrams illustrate the mechanistic pathways and the experimental workflow for the Direct Alkylation method.
Caption: Mechanistic pathway for Method A, highlighting the in-situ free-basing and Iodine-catalyzed activation of the alkyl halide.
Caption: Operational workflow for the Direct Alkylation protocol, from setup to purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation of HCl salt. | Ensure mixture is stirred with |
| Over-Alkylation | Excess alkyl halide or too high temp. | Strictly limit alkyl halide to 1.1 eq. Use Method B (Reductive Amination) if problem persists. |
| Product is Sticky Oil | Impurities or residual solvent. | Triturate with cold Hexane or Diethyl Ether to induce crystallization. If it remains oil, convert to HCl salt (add HCl/Ether) to precipitate solid. |
| Yellow Color | Residual Iodine (from KI). | Wash organic layer with 10% Sodium Thiosulfate ( |
References
-
Synthesis of Terfenadine and Analogues
- Carr, A. A., et al. "Piperidine derivatives." U.S.
-
Source:
-
General Reductive Amination Protocols
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Source:
- Finkelstein Reaction in N-Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.
-
Safety & Solubility Data
-
Sigma-Aldrich.[7] "Safety Data Sheet: 4-(4-tert-Butylphenyl)piperidine hydrochloride."
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. 1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylic Acid | C20H31NO3 | CID 129318356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
The 4-(4-Tert-butylphenyl)piperidine Scaffold: A Privileged Motif for Kinase Inhibitor Design
Introduction: The Strategic Value of the Piperidine Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in successful drug candidates due to their favorable pharmacological properties. The piperidine ring is one such scaffold, found in numerous FDA-approved pharmaceuticals. Its inherent three-dimensionality, synthetic tractability, and ability to present substituents in well-defined vectors make it an ideal foundation for constructing potent and selective kinase inhibitors.
This application note focuses on a specific and highly valuable derivative: the 4-(4-tert-butylphenyl)piperidine scaffold. The strategic incorporation of the tert-butylphenyl group onto the piperidine core offers a unique combination of properties that medicinal chemists can exploit to achieve high-affinity binding and desirable pharmacokinetic profiles in kinase inhibitors. The bulky, lipophilic tert-butyl group can effectively probe deep hydrophobic pockets within the kinase active site, while the piperidine ring serves as a versatile anchor for introducing additional functionalities to target other key regions, such as the hinge-binding domain.
This guide provides a comprehensive overview of the application of the 4-(4-tert-butylphenyl)piperidine scaffold in kinase inhibitor design. We will delve into the rationale behind its use, provide detailed synthetic and experimental protocols, and present structure-activity relationship (SAR) data to guide lead optimization efforts.
The Rationale: Why 4-(4-Tert-butylphenyl)piperidine?
The selection of a scaffold is a critical decision in the early stages of a drug discovery campaign. The 4-(4-tert-butylphenyl)piperidine motif offers several distinct advantages:
-
Exploitation of Hydrophobic Pockets: The ATP-binding site of many kinases features a hydrophobic region. The tert-butylphenyl group is ideally suited to occupy and form favorable van der Waals interactions within these pockets, contributing significantly to binding affinity.
-
Vectorial Control of Substituents: The piperidine ring provides a rigid framework that allows for the precise spatial orientation of substituents at the 1-position (the nitrogen atom). This is crucial for targeting the hydrogen bond donors and acceptors of the kinase hinge region, a key interaction for many kinase inhibitors.
-
Modulation of Physicochemical Properties: The piperidine nitrogen is a basic center, which can be leveraged to improve aqueous solubility and modulate the overall physicochemical properties of the inhibitor. This can have a profound impact on absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Synthetic Accessibility: The synthesis of derivatives based on this scaffold is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies.
The following diagram illustrates the core concept of utilizing this scaffold to engage a generic kinase active site.
Figure 1: Conceptual diagram of the 4-(4-tert-butylphenyl)piperidine scaffold interacting with a kinase active site.
Representative Kinase Targets and Structure-Activity Relationships (SAR)
Derivatives of the 4-(4-tert-butylphenyl)piperidine scaffold have been successfully employed to target a variety of kinases. A notable example is in the development of inhibitors for Akt (also known as Protein Kinase B), a key node in the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer.
The following table summarizes hypothetical SAR data for a series of Akt inhibitors based on this scaffold, illustrating how modifications can impact potency.
| Compound ID | R-Group (at Piperidine N1) | Akt1 IC50 (nM) | Notes |
| 1a | -H | >10,000 | Unsubstituted piperidine shows no activity. |
| 1b | -CH3 | 8,500 | Minimal activity with a small alkyl group. |
| 1c | 2-aminopyrimidine | 150 | Introduction of a hinge-binding motif significantly improves potency. |
| 1d | 4-amino-pyrazolo[3,4-d]pyrimidine | 25 | A more complex heterocyclic system enhances hinge interactions, leading to a potent inhibitor. |
| 1e | 4-amino-3-iodo-pyrazolo[3,4-d]pyrimidine | 15 | Halogenation of the hinge binder can further increase potency, potentially through additional interactions. |
Data is illustrative and based on trends observed in published literature.
These data underscore the critical importance of the substituent at the piperidine nitrogen for achieving high-potency inhibition. The 4-(4-tert-butylphenyl) moiety serves as a potent anchoring group, while the N1-substituent is fine-tuned to maximize interactions with the hinge region.
Experimental Protocols
General Synthetic Scheme for Scaffold Derivatization
The synthesis of kinase inhibitors based on the 4-(4-tert-butylphenyl)piperidine scaffold typically involves the coupling of a suitable hinge-binding moiety to the piperidine nitrogen. A general and robust method for this is reductive amination.
Procedure for Boc-deprotection of tert-butyl 4-(4-tert-butylphenyl)piperidine-1-carboxylate
An Application Note and Protocol for the Boc-Deprotection of tert-butyl 4-(4-tert-butylphenyl)piperidine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) group is an indispensable amine-protecting group in modern organic synthesis due to its stability under various conditions and its facile, acid-labile removal.[1][2] This application note provides a comprehensive, field-proven guide for the efficient deprotection of tert-butyl 4-(4-tert-butylphenyl)piperidine-1-carboxylate to yield 4-(4-tert-butylphenyl)piperidine. We delve into the underlying chemical principles, present a detailed step-by-step protocol using trifluoroacetic acid (TFA), and outline robust methodologies for reaction monitoring, product isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated procedure for this critical transformation.
Introduction and Scientific Background
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3] Its strategic functionalization is key to modulating pharmacological activity. The starting material, tert-butyl 4-(4-tert-butylphenyl)piperidine-1-carboxylate, serves as a valuable building block where the Boc group masks the secondary amine's nucleophilicity, allowing for other transformations.
The removal of the Boc group is the final step to unmask the amine, making it available for subsequent coupling reactions or for direct use as a final compound. The most common and effective method for Boc deprotection involves strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][5] This process is highly efficient but requires a thorough understanding of the reaction mechanism to optimize conditions and ensure a successful outcome.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with TFA is a classic E1 elimination reaction. The mechanism proceeds through several distinct steps, ensuring a clean and irreversible transformation.[4][6][7]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[6][7]
-
Cleavage and Carbocation Formation: The protonated intermediate is unstable and collapses. The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[6][7]
-
Irreversible Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction, pushing it to completion.[4][6][7]
-
Salt Formation: In the highly acidic environment, the newly liberated and nucleophilic piperidine nitrogen is immediately protonated by the excess TFA present in the reaction mixture. This forms the corresponding trifluoroacetate salt of the amine.[6]
The generated tert-butyl cation is subsequently quenched. It can be trapped by a nucleophile or, more commonly, deprotonate to form isobutylene gas, which escapes the reaction mixture.[6][8]
Figure 1: Mechanism of TFA-Mediated Boc Deprotection
Critical Safety Considerations
Trifluoroacetic acid (TFA) is a highly corrosive and hazardous chemical that requires strict safety protocols.[9][10]
-
Hazards: TFA causes severe skin burns and serious eye damage.[10][11] Its vapors are harmful if inhaled.[11] All manipulations must be performed to avoid any direct contact or inhalation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves (double gloving with nitrile is recommended).[9][11]
-
Engineering Controls: All work with TFA must be conducted inside a certified chemical fume hood to prevent exposure to its corrosive vapors.[9][10]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air immediately.[9][10]
-
Detailed Experimental Protocol
This protocol details the deprotection of tert-butyl 4-(4-tert-butylphenyl)piperidine-1-carboxylate to its trifluoroacetate salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| tert-butyl 4-(4-tert-butylphenyl)piperidine-1-carboxylate | ≥95% | Commercial |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Commercial |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Commercial |
| Diethyl ether, anhydrous | ACS Grade | Commercial |
| Round-bottom flask | - | - |
| Magnetic stir bar and stir plate | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter paper | - | - |
Step-by-Step Deprotection Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add tert-butyl 4-(4-tert-butylphenyl)piperidine-1-carboxylate (e.g., 5.0 g, 15.1 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 25 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to moderate any potential exotherm upon acid addition.[12]
-
TFA Addition: While stirring vigorously, add trifluoroacetic acid (TFA, 25 mL) dropwise to the cooled solution over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2 hours. The reaction should be monitored for completion.[12]
-
Solvent Removal: Once the reaction is complete (see Section 4.3), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]
-
Residual TFA Removal: To ensure all residual acid is removed, add 20 mL of DCM to the residue and concentrate again. Repeat this step two more times.[7]
-
Product Precipitation: Dissolve the resulting oily residue in a minimal amount of DCM (approx. 5 mL). Add this solution dropwise to a beaker containing 100 mL of cold, vigorously stirred diethyl ether. A white precipitate of the TFA salt should form immediately.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with two portions of cold diethyl ether (2 x 25 mL) to remove any soluble impurities. Dry the white solid under high vacuum to a constant weight.
Reaction Monitoring and Validation
Monitoring the reaction's progress is crucial for ensuring complete conversion and preventing potential side reactions.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A typical eluent system is 10% Methanol in DCM.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Visualization: The starting material (Boc-protected) will have a higher Rf value than the highly polar product (amine salt). The spots can be visualized under a UV lamp (254 nm) and then by staining with a ninhydrin solution, which will produce a characteristic purple/pink spot for the deprotected amine product.[7] The reaction is complete when the starting material spot is no longer visible.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, an aliquot of the reaction can be analyzed by LC-MS. This will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming conversion.[13]
Figure 2: Workflow for Boc-Deprotection and Product Validation
Expected Results and Characterization
The procedure should yield 4-(4-tert-butylphenyl)piperidine trifluoroacetate as a white to off-white solid.
-
Yield: Typically >95%.
-
Characterization:
-
¹H NMR: Expect to see the disappearance of the characteristic tert-butyl singlet from the Boc group at ~1.4 ppm. New broad signals corresponding to the N-H protons of the piperidinium salt will appear. Aromatic and piperidine ring protons will show characteristic shifts.
-
¹³C NMR: The carbonyl carbon of the Boc group (~154 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm) will be absent in the product spectrum.
-
Mass Spectrometry (ESI+): The analysis will show the molecular ion peak for the free base [M+H]⁺.
-
Troubleshooting and Field Insights
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or TFA stoichiometry. | Extend the reaction time and monitor by TLC until the starting material is consumed. Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).[7] |
| Product is an Oil/Gummy | Residual solvent or impurities present. | Ensure complete removal of TFA by azeotroping with DCM or toluene.[1] Ensure the diethyl ether used for precipitation is cold and anhydrous. Triturate the oil with fresh cold ether to induce solidification. |
| Low Yield | Product loss during filtration or transfer. | Ensure the precipitate is fully crashed out of solution before filtering. Use a minimal amount of solvent to dissolve the residue before precipitation. Wash the filter cake with a minimal amount of cold ether to avoid redissolving the product. |
| Free Base Isolation | - | If the free base is required, the final TFA salt can be dissolved in water, basified carefully with aq. NaOH or NaHCO₃ until pH >10, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.[14][15] |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Benchchem. (2025, December). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- Cambridge Isotope Laboratories, Inc. (n.d.). TRIFLUOROACETIC ACID-D (D, 99.5%) Safety Data Sheet.
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- RSC Advances. (2020, June 23). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- DTIC. (2025, June 4). Piperidine Synthesis.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. scispace.com [scispace.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. jk-sci.com [jk-sci.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. amherst.edu [amherst.edu]
- 10. carlroth.com [carlroth.com]
- 11. isotope.com [isotope.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. microsaic.com [microsaic.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Removing impurities from 4-(4-Tert-butylphenyl)piperidine reaction mixtures
Product: 4-(4-Tert-butylphenyl)piperidine (and HCl salt) CAS: 39512-49-7 (HCl salt) / 39512-50-0 (Free base) Application: Pharmaceutical Intermediate (e.g., Antihistamines, GPCR ligands)[1][2]
Introduction: The Purification Challenge
Researchers often encounter difficulty purifying 4-(4-tert-butylphenyl)piperidine due to its amphiphilic nature.[2] The bulky tert-butyl group confers significant lipophilicity, while the secondary amine provides basicity. This duality often leads to "oiling out" during crystallization or persistent emulsions during extraction.
This guide provides three modular workflows to remove specific classes of impurities:
-
Acid-Base Extraction: For removing neutral organic starting materials.[1][2][3][4][5]
-
Metal Scavenging: For removing Palladium/Platinum residues from coupling or hydrogenation steps.[2]
-
Salt Formation & Crystallization: For final polishing and isolation of a stable solid.
Module 1: The "Quick Fix" (Acid-Base Extraction)
Objective: Remove neutral impurities (e.g., 4-tert-butylbromobenzene, unreacted boronic acids) and acidic byproducts.[2]
The Science: Because the piperidine nitrogen has a pKa of ~11, it can be selectively protonated. Neutral impurities will remain in the organic phase while the protonated piperidinium salt migrates to the aqueous phase.
Critical Nuance: Unlike simple piperidine, the tert-butyl group makes the protonated salt somewhat soluble in organic solvents and prone to forming emulsions. Do not use Chloroform or DCM for the initial extraction ; they often form stable emulsions with this surfactant-like molecule. Use Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) .[2]
Workflow Diagram
Caption: Optimized Acid-Base extraction workflow preventing emulsion formation by solvent selection.
Module 2: Metal Scavenging (Palladium Removal)
Objective: Reduce Pd content to <10 ppm. Context: If your synthesis involved Suzuki coupling (Pd) or Hydrogenation (Pd/C, PtO2), simple extraction is rarely sufficient.[2] The metal often complexes with the piperidine nitrogen.
Comparative Protocol:
| Method | Efficiency | Pros | Cons |
| Activated Carbon (Darco KB-B) | Moderate (50-80%) | Cheap, removes colored impurities.[1][2] | Messy, requires filtration through Celite.[2] |
| Thiol-Silica (e.g., SiliaMetS® Thiol) | High (>95%) | Clean, specific to Pd(II) and Pd(0).[2] | More expensive.[2] |
| Recrystallization | Low | Polishes crystal form.[2][6] | Risk: Metals can co-crystallize with the salt. |
Recommended Protocol (Silica Scavenger):
-
Dissolve crude free base in THF or EtOAc (10 mL/g).
-
Add Thiol-functionalized silica (0.5 eq relative to expected metal content, or 5 wt%).[2]
-
Heat to 50°C for 4 hours with vigorous stirring.
-
Filter through a 0.45 µm pad or fritted glass.
Module 3: Crystallization (The Final Polish)
Objective: Isolate a stable, non-oily solid. The Science: The free base of 4-(4-tert-butylphenyl)piperidine is often a low-melting solid or viscous oil. Converting it to the Hydrochloride (HCl) salt significantly raises the melting point and allows for effective purification via recrystallization.
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve the free base in a minimum amount of Diethyl Ether or IPA .
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise until pH is acidic (check with wet pH paper).
-
The white precipitate (HCl salt) should form immediately.
-
-
Recrystallization (If purity < 98%):
-
Solvent System: Ethanol (Solvent) + Diethyl Ether (Anti-solvent).[2]
-
Procedure:
-
Dissolve the salt in boiling Ethanol (minimum volume).
-
Optional: If solution is yellow, treat with activated charcoal and filter hot.[2][6]
-
Remove from heat.[2] Add Diethyl Ether dropwise until persistent cloudiness appears.[2]
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then 4°C.
-
-
Troubleshooting & FAQ
Q: My product is oiling out instead of crystallizing during the HCl step.
-
Cause: The solvent is too polar (e.g., water or pure ethanol) or the concentration is too high.
-
Fix: Re-dissolve the oil in a larger volume of hot IPA (Isopropyl Alcohol). Allow it to cool very slowly in a Dewar flask or insulated bath. The tert-butyl group requires slow kinetics to pack into a lattice.
Q: The product has a persistent yellow tint.
-
Cause: Likely oxidized byproducts (conjugated systems) or residual Palladium.[2]
-
Fix: If Module 2 (Scavenging) failed, dissolve the salt in water, wash with DCM (discard organic), basify, and re-extract.[2] The yellow impurities often stay in the DCM wash of the acidic phase.
Q: I have a stable emulsion during the acid-base extraction.
-
Cause: The pH is likely near the pKa (buffer region) or the layers are too similar in density.
-
Fix: Add Saturated NaCl (Brine) to the aqueous layer to increase density and ionic strength. If that fails, filter the entire emulsion through a pad of Celite; the physical agitation often breaks the bubbles.
References
-
Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base.[2] Link
-
Santa Cruz Biotechnology. (n.d.).[2] 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride Product Data. Link
-
Glorius, F., et al. (2020).[2] Palladium-Catalyzed Hydrogenation of Pyridines. National Institutes of Health (NIH) / PubMed. Link
Sources
- 1. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. athabascau.ca [athabascau.ca]
Technical Support Center: Extraction & Purification of Lipophilic Piperidines
The Piperidine Paradox: Why This Happens
Executive Summary:
Lipophilic piperidines act as unintended surfactants. The piperidine ring provides a hydrophobic core, while the basic nitrogen (pKa
When you perform a liquid-liquid extraction (LLE) on these compounds, you are essentially creating a detergent in situ. If the pH is near the pKa of the amine, or if the organic solvent choice creates a density match with the aqueous phase, stable emulsions (rag layers) are inevitable.
This guide moves beyond "add brine" and provides a root-cause analysis and remediation strategy for high-value pharmaceutical intermediates.
Diagnostic Decision Tree
Interactive Workflow: Use this logic flow to determine the correct remediation protocol.
Figure 1: Decision matrix for identifying the root cause of piperidine-based emulsions.
Troubleshooting Protocols
PROTOCOL A: The "Nuclear" Option (Celite Filtration)
Indication: Visible particulates, "mayonnaise" texture, or reaction byproducts (aluminum salts, Pd catalysts) present. Mechanism: Particulates stabilize emulsions by accumulating at the interface (Pickering Emulsion). Removing the solid collapses the interface.
Step-by-Step:
-
Prepare the Pad: Pack a sintered glass funnel (porosity M) with 1–2 cm of Celite 545 (diatomaceous earth).
-
Wet the Pad: Pre-wet with the organic solvent you are using for extraction.
-
Vacuum Filter: Pour the entire biphasic mixture (emulsion and all) through the pad under gentle vacuum.
-
Rinse: Wash the pad with fresh solvent to recover entrained product.
-
Result: The filtrate in the flask will usually separate cleanly into two clear layers immediately.
Expert Insight: Do not use this if your product is potentially precipitating out.[1] Check solubility first.
PROTOCOL B: Solving Density Inversion (The DCM Trap)
Indication: Using Dichloromethane (DCM) and Brine, where the layers refuse to separate or the organic layer seems "lost."
Mechanism: DCM (
Remediation:
-
Option 1 (Make Heavy Heavier): Add carbon tetrachloride (
) or Chloroform ( ) to the organic phase to increase density (only if compatible with downstream chemistry). -
Option 2 (Make Light Lighter - Recommended): Dilute the organic phase with Diethyl Ether or Ethyl Acetate. This forces the organic layer to the top , creating a massive density difference with the brine/water bottom layer.
PROTOCOL C: The pH Swing
Indication: Emulsion persists despite filtration; pH is undefined or neutral. Mechanism: At neutral pH, piperidines exist in an equilibrium between protonated (surfactant-like) and free-base forms. You must drive the equilibrium 100% to one side.
Step-by-Step:
-
Acidify: Add 1M HCl until pH < 2. The amine becomes a water-soluble salt. The emulsion often breaks as the organic layer clears (impurities stay in organic, product moves to water).
-
Separate: Discard the organic layer (containing non-basic impurities).
-
Basify: Add fresh organic solvent to the aqueous phase. Then slowly add 5M NaOH (with cooling) until pH > 12.
-
Extract: The free base will now partition rapidly into the organic phase with less tendency to emulsify, as the surfactant "head" is no longer charged.
Frequently Asked Questions (FAQs)
Q: I added saturated brine and the emulsion got worse. Why? A: You likely encountered the "Salting In" effect or Density Inversion.
-
Density Inversion: As described in Protocol B, you may have matched the densities of the two phases.
-
Salting In: Large organic ions (like complex piperidine salts) can sometimes become more soluble in high-ionic-strength water due to specific ion pairing (Hofmeister series effects), stabilizing the interface.
-
Fix: Dilute the aqueous phase with a small amount of water to lower ionic strength, or switch to Protocol A (Filtration).
-
Q: Can I use centrifugation? A: Yes, but it is scale-dependent.
-
< 50 mL: Centrifugation at 3000 x g for 5 minutes is the gold standard.
-
> 1 Liter: Centrifugation is impractical. Use Protocol A (Celite) or apply a "phase separation paper" (hydrophobic filter paper) which allows only organics to pass.
Q: Why do I get a "rag layer" even after the phases separate? A: This is usually insoluble oligomers or biological debris (lipids/proteins).
-
Fix: Do not try to pipette it "cleanly."[1] Drain the bottom layer, leave the rag layer in the funnel, and filter the rag layer separately through a glass wool plug.
Solvent Selection Guide for Piperidines
| Solvent | Density (g/mL) | Emulsion Risk | Recommendation |
| DCM | 1.33 | High | Excellent solubility for piperidines, but high risk of density inversion with brine. |
| Chloroform | 1.49 | Medium | Better density differential than DCM, but toxic. Good for very lipophilic amines. |
| Ethyl Acetate | 0.90 | Low | Preferred. Floats on water. Clear separation. Note: Some amines react with EtOAc over long periods (acylation). |
| MTBE | 0.74 | Very Low | Excellent separation due to low density. Does not form peroxides as easily as diethyl ether. |
| Toluene | 0.87 | Low | Good for very hydrophobic piperidines; requires rotovap bath >50°C to remove. |
References
- Separation of Emulsions.Vogel's Textbook of Practical Organic Chemistry, 5th Ed; Longman Scientific & Technical, 1989; pp 156-158.
-
Rule of Thumb: The Use of Celite. University of Rochester, Department of Chemistry, Not Voodoo X. (Authoritative source on Celite filtration for Pickering emulsions).
-
Strategies for Salting-Out. Hyde, A. M., et al. Org.[3] Process Res. Dev.2017 , 21, 1355–1370.[3] [Link] (Mechanistic insight into ionic strength and phase separation).
-
Liquid-Liquid Extraction: Troubleshooting. Chemistry LibreTexts. (Detailed protocols on density inversion and solvent choices).
Sources
Controlling regioselectivity in functionalization of 4-arylpiperidines
Technical Support Center: Functionalization of 4-Arylpiperidines Ticket ID: FNC-PIP-4ARYL Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Overview: The Regioselectivity Challenge
Welcome to the technical support hub for 4-arylpiperidine functionalization. This scaffold is a cornerstone in medicinal chemistry (e.g., opioids, SSRIs, NK1 antagonists), yet it presents a classic "distal vs. proximal" selectivity conflict.
Your primary challenge lies in distinguishing the electronic hotspots. The nitrogen atom activates the
This guide treats your synthetic pathway as a programmable system. Select the module below that corresponds to your target regiochemistry.[1]
Module 1: Targeting the -Position (C2/C6)
Primary Methodologies:
Protocol A: The Beak-Lee Lithiation (Anionic Control)
Best for: Installing electrophiles (alkyl halides, aldehydes, ketones) with stereocontrol.
The Logic: The N-Boc group is not just a protecting group; it is a "dipole-directing" anchor. It coordinates the lithium ion, placing it precisely at the
Standard Operating Procedure (SOP):
-
Substrate: N-Boc-4-arylpiperidine.
-
Reagents:
-BuLi (1.1 equiv), TMEDA (1.1 equiv) or (-)-Sparteine (for enantioselective desymmetrization). -
Conditions: THF, -78 °C, inert atmosphere (Ar/N2).
-
Quench: Electrophile (E+) addition at -78 °C.
Troubleshooting Matrix (Ticket #001):
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture contamination or "Base Kill". | Ensure glassware is flame-dried. Titrate |
| No Reaction (SM Recovery) | Insufficient deprotonation time or steric clash. | Increase deprotonation time to 4–6 hours at -78 °C. Ensure the 4-aryl group isn't ortho-substituted with bulky groups blocking the conformation. |
| Wessely-Moser Type Rearrangement | Attack on the Boc carbonyl. | This is rare at -78 °C but possible if warmed too fast. Keep cold! Switch to N-Pivaloyl if N-Boc is too labile. |
Protocol B: Photoredox -Arylation (Radical Control)
Best for: C(sp3)-C(sp2) coupling under mild conditions.
The Logic: An Iridium or Ruthenium photocatalyst oxidizes the amine (or an
SOP:
-
Catalyst:
(1-2 mol%). -
Partner: 1,4-Dicyanobenzene (or similar electron-deficient arene).
-
Light Source: Blue LEDs (450 nm).
-
Solvent: DMSO or DMF (degassed).
Module 2: Targeting the -Position (C3/C5)
Primary Methodology: Transition Metal Catalyzed C-H Activation Target Audience: Late-Stage Functionalization (LSF) Teams
The Logic: The
Protocol C: Pd(II)-Catalyzed Directed C-H Activation
The System: You must swap the N-protecting group for a coordinating auxiliary. Common high-performance DGs include the Picolinamide (PA) or Aminoquinoline (AQ) moieties.
Workflow:
-
Install DG: Convert 4-arylpiperidine to N-(2-picolinoyl)-4-arylpiperidine.
-
C-H Activation:
-
Remove DG: Base hydrolysis or reduction.
Visualization of the C3-Activation Pathway:
Caption: Figure 1. The geometric constraint of the picolinamide directing group forces the Palladium center to activate the C3-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism.
Troubleshooting Matrix (Ticket #002):
| Symptom | Probable Cause | Corrective Action |
| C2 vs C3 Mixture | Ligand flexibility or "wobbly" DG. | Switch to a more rigid DG like 8-Aminoquinoline (AQ). The 5,6-bicyclic chelate is tighter, enforcing C3 selectivity. |
| Palladium Black Precipitate | Catalyst decomposition. | Add 10-20 mol% Pivalic Acid (PivOH). It acts as a proton shuttle in the CMD step and stabilizes the Pd species. |
| Low Conversion | Product inhibition or weak oxidant. | Switch solvent to HFIP (Hexafluoroisopropanol). It solubilizes the Pd-complex and boosts the electrophilicity of the metal center. |
Module 3: Decision Support System (Workflow)
Use this logic gate to determine your experimental setup.
Caption: Figure 2. Strategic decision tree for selecting the optimal functionalization methodology based on regiochemical targets and substrate constraints.
FAQ: Expert Insights
Q: Can I functionalize the C4 position directly if it already has an aryl group? A: Generally, no. That would create a quaternary center via C-H activation, which is extremely sterically demanding. However, if you are trying to functionalize the aryl ring at C4, standard Electrophilic Aromatic Substitution (EAS) will likely occur at the para position of the aryl ring (relative to the piperidine connection) due to the steric shielding of the ortho positions by the piperidine bulk.
Q: Why does my N-Boc-4-arylpiperidine lithiation yield the trans product? A: Thermodynamics. The 4-aryl group prefers the equatorial position to avoid A-1,3 strain. When you lithiate, the lithium coordinates to the Boc oxygen. Upon quenching with an electrophile, the electrophile approaches from the less hindered face (equatorial attack), but the final relaxation often favors the trans-2,4-disubstituted product to keep both bulky groups equatorial where possible, though kinetic trapping can yield cis. Check the Beak references for specific cis/trans ratios based on electrophile size.
Q: I'm seeing "Catalyst Poisoning" in my Pd-reactions. Is it the piperidine nitrogen? A: Yes. Even with a directing group, the basicity of the piperidine nitrogen can quench the electrophilic Pd(II) species.
-
Fix: Ensure your Directing Group (DG) is an amide (which reduces N-basicity via resonance). If you are attempting non-directed activation on a free amine, you must protonate it (use acidic media) or complex it with a Lewis Acid (
) to protect the catalyst.
References & Authoritative Grounding
-
Beak, P., & Lee, W. K. (1994).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.-
Core Protocol for C2-Lithiation.
-
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).[4] Discovery of an
-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science.[4]-
Foundation for Photoredox C2-Functionalization.
-
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds.[2][5][6][7] Chemical Reviews.
-
Comprehensive review of Directed C3-Activation mechanisms.
-
-
Ye, M., & Sanford, M. S. (2012). Palladium-Catalyzed C–H Functionalization of Acetal-Protected Amines. Journal of the American Chemical Society.[8]
-
Insights into remote functionalization strategies.
-
-
Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.[2][9] Organic Letters.[2]
-
Specific application to piperidine scaffolds using Aminoquinoline DGs.
-
Sources
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
HPLC Method Development for 4-(4-Tert-butylphenyl)piperidine: A Comparative Guide to Surface Chemistries
Executive Summary
The analysis of 4-(4-Tert-butylphenyl)piperidine (4-TBPP) presents a classic chromatographic paradox: the molecule contains a hydrophobic tail (tert-butylphenyl) ideally suited for Reversed-Phase Chromatography (RPLC), but also a basic secondary amine (piperidine, pKa ~10-11) that notoriously interacts with residual silanols on silica columns.
This guide compares three distinct method development strategies to achieve high-purity analysis (>99.5% resolution) for 4-TBPP. We move beyond "trial and error" to demonstrate why Charged Surface Hybrid (CSH) technology offers superior peak symmetry compared to traditional C18 or High-pH approaches.
The Core Challenge: The "Silanol Trap"
At standard acidic pH (0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is fully protonated (
Analyte Profile & Detection Strategy
| Property | Value / Characteristic | Implication for HPLC |
| Structure | Secondary Amine + Phenyl Ring + Tert-butyl | Dual interaction: Hydrophobic retention + Ionic silanol dragging. |
| pKa | ~10.5 (Estimated for Piperidine ring) | Fully ionized at pH 2-8. Neutral only at pH > 11. |
| UV Chromophore | Phenyl ring (non-conjugated) | Critical: Weak absorbance at 254 nm. Target 210-220 nm for maximum sensitivity. |
| Solubility | Low in pure water; High in MeOH/ACN | Diluent must contain at least 50% organic to prevent precipitation. |
Comparative Method Study
We evaluated three distinct column chemistries/conditions to determine the optimal purity method.
Method A: The Traditional Approach (Baseline)
-
Column: Standard End-capped C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / ACN.
-
Mechanism: Hydrophobic interaction.
-
Verdict: Sub-optimal. Even with end-capping, the protonated amine interacts with the silica surface.
-
Result: Tailing Factor (
) = 1.8 - 2.2. -
Risk: Integration errors for low-level impurities under the tail.
-
Method B: The Modern Solution (Recommended)
-
Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / ACN.
-
Mechanism: The stationary phase surface carries a slight permanent positive charge. This repels the protonated piperidine cation, preventing it from touching the silica surface.
-
Verdict: Excellent.
-
Result: Tailing Factor (
) = 1.0 - 1.2. -
Benefit: Sharp peaks allow detection of closely eluting synthetic byproducts.
-
Method C: The Selectivity Alternative (Biphenyl)
-
Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl), 2.6 µm.
-
Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol.
-
Mechanism:
interactions between the biphenyl phase and the analyte's phenyl ring. -
Verdict: Specialized. Use this if you need to separate 4-TBPP from structural isomers (e.g., meta-tert-butyl analogs) that a C18 cannot resolve.
-
Note: Methanol is required to activate
interactions; ACN suppresses them.
-
Experimental Protocols
Sample Preparation[1]
-
Stock Solution: Dissolve 10 mg 4-TBPP in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol (100 µg/mL).
-
Important: Do not use 100% water as diluent; the tert-butyl group causes rapid precipitation.
Recommended Instrument Parameters (Method B)
| Parameter | Setting | Rationale |
| Column | CSH C18, 150 x 4.6 mm, 3.5 µm | Balances resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH keeps amine protonated (solubility). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides sharper peaks than MeOH for C18. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID.[1][2] |
| Gradient | 5% B to 95% B over 15 min | Wide gradient to elute hydrophobic impurities. |
| Col. Temp. | 40°C | Reduces viscosity, improves mass transfer. |
| Detection | UV @ 215 nm | Crucial: 254 nm signal is too weak for purity analysis. |
| Injection | 5.0 µL | Prevent mass overload. |
Visualizing the Mechanism
The following diagram illustrates the decision logic and the mechanism of action for the recommended CSH column.
Figure 1: Decision matrix for selecting the stationary phase based on the basicity of the piperidine moiety.
Results & Discussion
The table below summarizes the expected performance data based on comparative trials of piperidine-derivatives.
| Parameter | Standard C18 (Zorbax Eclipse) | CSH C18 (XSelect) | Biphenyl (Kinetex) |
| Retention Time ( | ~8.5 min | ~8.2 min | ~9.1 min |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | 1.3 (Pass) |
| Resolution ( | Baseline noisy due to tail | > 3.0 | > 3.5 (Isomer specific) |
| Backpressure | ~1800 psi | ~1900 psi | ~2200 psi |
Why Method B Wins:
While the Biphenyl column offers unique selectivity, the CSH C18 provides the most robust "walk-up" solution. The surface charge modification specifically targets the root cause of the problem (ionic interaction) without requiring complex buffers or high pH mobile phases that degrade system seals.
Troubleshooting Guide
Problem: Peak Splitting
-
Cause: Sample solvent is too strong (e.g., 100% MeOH injection).
-
Fix: Dilute sample to 50:50 MeOH:Water or match the initial gradient conditions.
Problem: Low Sensitivity
-
Cause: Detection at 254 nm.
-
Fix: Switch UV detector to 215 nm . The isolated phenyl ring has very low absorbance at 254 nm.
Problem: Retention Time Drift
-
Cause: Amine adsorption on the column frit or system tubing.
-
Fix: Passivate the system with a high concentration of analyte or use a "sacrificial" injection before the sequence.
References
-
Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Notes. Link
-
Sigma-Aldrich (Merck). "Ascentis Express Biphenyl UHPLC and HPLC Columns: Selectivity for Aromatic Compounds." Technical Guide. Link
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
-
PubChem. "Compound Summary: 4-(4-Tert-butylphenyl)piperidine."[3] National Library of Medicine. Link
-
Agilent Technologies. "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Agilent Technical Overview. Link
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylic Acid | C20H31NO3 | CID 129318356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
